molecular formula C10H14ClN3O2 B567464 tert-Butyl (4-chloropyrimidin-2-yl)(methyl)carbamate CAS No. 1240594-10-8

tert-Butyl (4-chloropyrimidin-2-yl)(methyl)carbamate

Cat. No.: B567464
CAS No.: 1240594-10-8
M. Wt: 243.691
InChI Key: ZUFKXEMZBDDGCR-UHFFFAOYSA-N
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Description

tert-Butyl (4-chloropyrimidin-2-yl)(methyl)carbamate is a chemical compound with the molecular formula C10H14ClN3O2. It is a derivative of pyrimidine, a six-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of tert-Butyl (4-chloropyrimidin-2-yl)(methyl)carbamate typically involves the reaction of 4-chloropyrimidine with tert-butyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reaction of 4-chloropyrimidine with tert-butyl chloroformate: This step involves the formation of an intermediate compound.

    Reaction of the intermediate with methylamine: This step leads to the formation of this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

tert-Butyl (4-chloropyrimidin-2-yl)(methyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl (4-chloropyrimidin-2-yl)(methyl)carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl (4-chloropyrimidin-2-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

tert-Butyl (4-chloropyrimidin-2-yl)(methyl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

tert-butyl N-(4-chloropyrimidin-2-yl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)14(4)8-12-6-5-7(11)13-8/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFKXEMZBDDGCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NC=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856110
Record name tert-Butyl (4-chloropyrimidin-2-yl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240594-10-8
Record name tert-Butyl (4-chloropyrimidin-2-yl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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